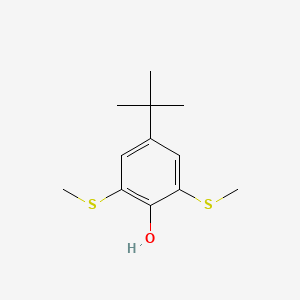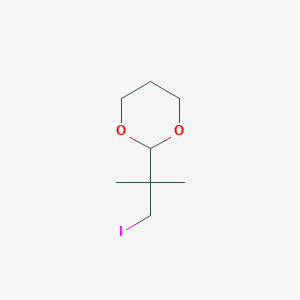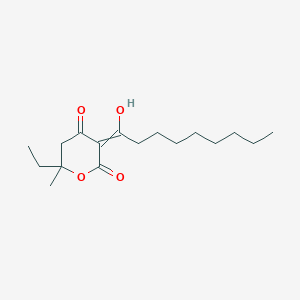
6-Ethyl-3-(1-hydroxynonylidene)-6-methyloxane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Ethyl-3-(1-hydroxynonylidene)-6-methyloxane-2,4-dione is a complex organic compound with a unique structure It belongs to the class of oxane derivatives and is characterized by the presence of multiple functional groups, including hydroxyl and carbonyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-3-(1-hydroxynonylidene)-6-methyloxane-2,4-dione typically involves multi-step organic reactions. One common method includes the aldol condensation of appropriate aldehydes and ketones, followed by cyclization and functional group modifications. The reaction conditions often require the use of strong bases, such as sodium hydroxide or potassium hydroxide, and controlled temperatures to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods allow for the efficient and consistent production of the compound while maintaining high purity and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.
化学反応の分析
Types of Reactions
6-Ethyl-3-(1-hydroxynonylidene)-6-methyloxane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
科学的研究の応用
6-Ethyl-3-(1-hydroxynonylidene)-6-methyloxane-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 6-Ethyl-3-(1-hydroxynonylidene)-6-methyloxane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity, signal transduction, and cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
- 6-Ethyl-3-(1-hydroxyheptylidene)-6-methyloxane-2,4-dione
- 6-Ethyl-3-(1-hydroxydecylidene)-6-methyloxane-2,4-dione
- 6-Ethyl-3-(1-hydroxyundecylidene)-6-methyloxane-2,4-dione
Uniqueness
6-Ethyl-3-(1-hydroxynonylidene)-6-methyloxane-2,4-dione is unique due to its specific chain length and functional group arrangement, which confer distinct chemical and physical properties. These unique features make it a valuable compound for various applications and differentiate it from other similar compounds.
特性
CAS番号 |
89706-99-0 |
|---|---|
分子式 |
C17H28O4 |
分子量 |
296.4 g/mol |
IUPAC名 |
6-ethyl-3-(1-hydroxynonylidene)-6-methyloxane-2,4-dione |
InChI |
InChI=1S/C17H28O4/c1-4-6-7-8-9-10-11-13(18)15-14(19)12-17(3,5-2)21-16(15)20/h18H,4-12H2,1-3H3 |
InChIキー |
QGIDJCWWAUSFGN-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC(=C1C(=O)CC(OC1=O)(C)CC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


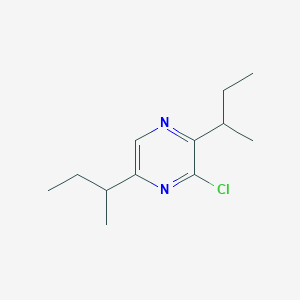
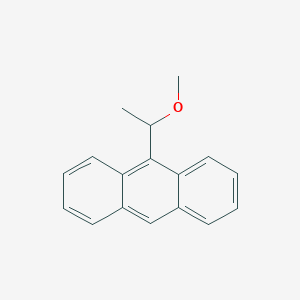
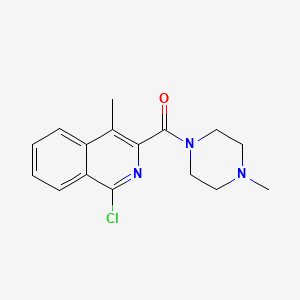
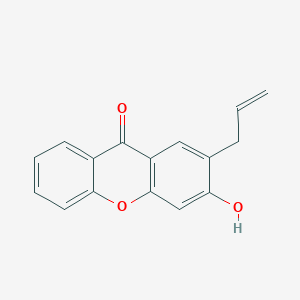
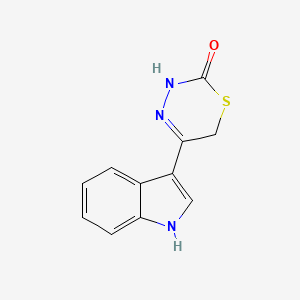
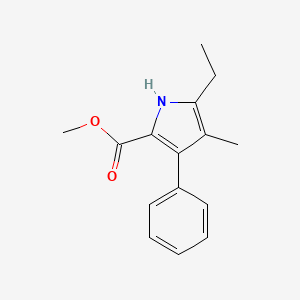
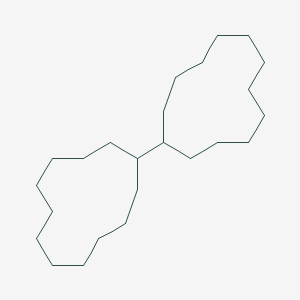
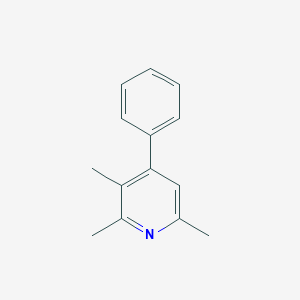
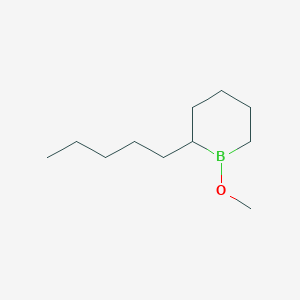
![1-[3-Chloro-2-(3,4-dichlorophenyl)-3-phenylprop-2-en-1-yl]-1H-imidazole](/img/structure/B14389227.png)


